molecular formula C9H11N5O3 B11705882 (2E)-2-(4-methoxybenzylidene)-N-nitrohydrazinecarboximidamide

(2E)-2-(4-methoxybenzylidene)-N-nitrohydrazinecarboximidamide

Cat. No.: B11705882
M. Wt: 237.22 g/mol
InChI Key: JHQICRMQBOJZJB-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxyphenyl group, a methylideneamino group, and a nitroguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE typically involves the condensation of 4-methoxybenzaldehyde with nitroguanidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases, and the reaction is often performed in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

N’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-N-NITROGUANIDINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its nitroguanidine moiety, in particular, is less common and contributes to its unique properties compared to other similar compounds .

Properties

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

2-[(E)-(4-methoxyphenyl)methylideneamino]-1-nitroguanidine

InChI

InChI=1S/C9H11N5O3/c1-17-8-4-2-7(3-5-8)6-11-12-9(10)13-14(15)16/h2-6H,1H3,(H3,10,12,13)/b11-6+

InChI Key

JHQICRMQBOJZJB-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C(\N)/N[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C(N)N[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.